4-Ethyl-2-phenyloxazol-5(4H)-one
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Overview
Description
4-Ethyl-2-phenyloxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-one derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-one derivatives, while reduction can produce oxazolidinones.
Scientific Research Applications
4-Ethyl-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Similar structure but lacks the ethyl group.
4-Methyl-2-phenyloxazole: Similar structure but has a methyl group instead of an ethyl group.
2-Phenylbenzoxazole: Contains a benzoxazole ring instead of an oxazole ring.
Uniqueness
4-Ethyl-2-phenyloxazol-5(4H)-one is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other oxazole derivatives.
Properties
CAS No. |
36974-43-3 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
FKUAKLYXSKBONR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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